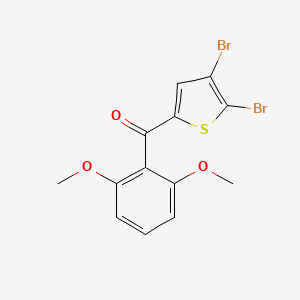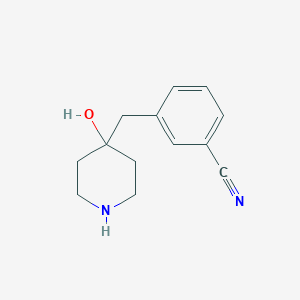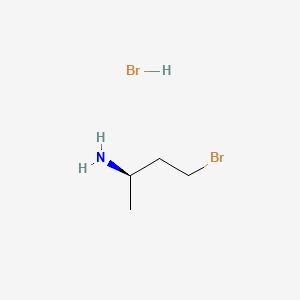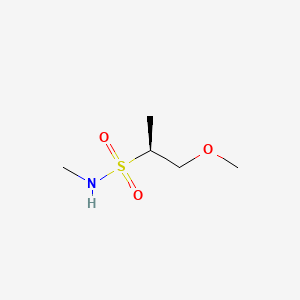![molecular formula C6H16Cl2N2O2S B13564769 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S and a molecular weight of 251.18 g/mol . This compound is a derivative of cysteine, where the thiol group is substituted with a 3-aminopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cysteine and 3-aminopropyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution of the thiol group with the 3-aminopropyl group.
Purification: The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino groups can also undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride include:
Cysteine: The parent compound, which has a thiol group instead of the 3-aminopropyl group.
Homocysteine: A similar amino acid with an additional methylene group in the side chain.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
The uniqueness of this compound lies in its ability to introduce a 3-aminopropyl group into molecules, providing a versatile functional group for further chemical modifications .
Propiedades
Fórmula molecular |
C6H16Cl2N2O2S |
|---|---|
Peso molecular |
251.17 g/mol |
Nombre IUPAC |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c7-2-1-3-11-4-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
Clave InChI |
KEUQGIFFPPCMBV-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CSCC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)


![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)





